Comparative Platelet Aggregation Inhibition: 16(R)-Iloprost vs. 16(S)-Iloprost
The 16(S) stereoisomer of Iloprost demonstrates approximately 19- to 20-fold greater functional potency than 16(R)-Iloprost in inhibiting collagen-induced platelet aggregation [1]. This significant difference highlights the critical impact of stereochemistry on biological activity and is a primary factor for selecting a specific isomer for research.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50: 65 nM |
| Comparator Or Baseline | 16(S)-Iloprost (IC50: 3.5 nM) |
| Quantified Difference | The 16(S) isomer is 20-times more potent than the 16(R) isomer [1]. |
| Conditions | In vitro platelet aggregation assay [1] |
Why This Matters
This quantifies the functional difference between the isomers, allowing researchers to select the appropriate compound based on the desired potency for antiplatelet or vasodilatory assays.
- [1] Tsai, A.L., Vijjeswarapu, H., and Wu, K.K. Interaction between platelet receptor and iloprost isomers. Biochim. Biophys. Acta 942(2),220-226 (1988). View Source
